molecular formula C14H12ClFN2O B5130565 N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea

N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea

Cat. No.: B5130565
M. Wt: 278.71 g/mol
InChI Key: ADSUTYNVUAOYJE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea linkage between two aromatic rings, one of which is substituted with chlorine and fluorine, and the other with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired urea linkage.

  • Step 1: Formation of Isocyanate Intermediate

      Reagents: 3-chloro-4-fluoroaniline, phosgene

      Conditions: Solvent (dichloromethane), temperature (0-5°C)

    • Reaction:

      3-chloro-4-fluoroaniline+phosgene3-chloro-4-fluorophenyl isocyanate\text{3-chloro-4-fluoroaniline} + \text{phosgene} \rightarrow \text{3-chloro-4-fluorophenyl isocyanate} 3-chloro-4-fluoroaniline+phosgene→3-chloro-4-fluorophenyl isocyanate

  • Step 2: Coupling with 4-methylaniline

    • Reagents: 3-chloro-4-fluorophenyl isocyanate, 4-methylaniline
    • Conditions: Solvent (toluene), temperature (room temperature)
    • Reaction:

      3-chloro-4-fluorophenyl isocyanate+4-methylanilineN-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea\text{3-chloro-4-fluorophenyl isocyanate} + \text{4-methylaniline} \rightarrow \text{N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea} 3-chloro-4-fluorophenyl isocyanate+4-methylaniline→N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of safer carbonylating agents and optimized reaction conditions are crucial to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:

  • Substitution Reactions:

    • Reagents: Nucleophiles (e.g., amines, thiols)
    • Conditions: Solvent (DMF, DMSO), temperature (50-100°C)
    • Products: Substituted urea derivatives
  • Oxidation Reactions:

    • Reagents: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
    • Conditions: Solvent (acetonitrile), temperature (room temperature)
    • Products: Oxidized urea derivatives
  • Reduction Reactions:

    • Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
    • Conditions: Solvent (THF, ethanol), temperature (0-25°C)
    • Products: Reduced urea derivatives

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea has diverse applications in scientific research:

  • Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
    • Used in drug discovery and development processes.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea linkage.
  • N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
  • N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)amide: Similar structure but with an amide linkage.

Uniqueness

N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c1-9-2-4-10(5-3-9)17-14(19)18-11-6-7-13(16)12(15)8-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSUTYNVUAOYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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